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molecular formula C9H13NO B147263 2-(N-Methylanilino)ethanol CAS No. 93-90-3

2-(N-Methylanilino)ethanol

Cat. No. B147263
M. Wt: 151.21 g/mol
InChI Key: VIIZJXNVVJKISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394233B2

Procedure details

N-methylaniline (5 mls, 0.05 mol) was reacted with 2-Iodoethanol (3.599 mls, 0.05 mol) and diisopropylethylamine (8.039 mls, 0.05 mol) in ACN at 70° C. for 16 hours. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/EtOAc to provide the compound as a yellow orange oil, 2a (4.48 g, 0.03 mol, 64.5% yield). 1H NMR (400 MHz, Chloroform-d) δ 7.27-7.15 (m, 2H), 6.81-6.67 (m, 3H), 3.74 (t, J=5.8 Hz, 2H), 3.42 (t, J=5.8 Hz, 2H), 2.92 (s, 3H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.599 mL
Type
reactant
Reaction Step One
Quantity
8.039 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
64.5%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.I[CH2:10][CH2:11][OH:12].C(N(C(C)C)CC)(C)C>C(#N)C>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
3.599 mL
Type
reactant
Smiles
ICCO
Name
Quantity
8.039 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography with hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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